The double bond in the cyclopentene ring makes 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride reactive towards electrophiles, allowing it to participate in:
Research indicates that compounds related to 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride exhibit various biological activities, including:
Several synthesis methods have been explored for producing 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride:
The applications of 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride are diverse, including:
Interaction studies have focused on how 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride interacts with various biological targets:
Several compounds share structural similarities with 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Cyclopentene)ethylamine hydrochloride | Cyclopentene ring + ethylamine | Simple structure; less functional diversity |
| 2-(Cyclobutene)ethylamine hydrochloride | Cyclobutene ring + ethylamine | Smaller ring; different reactivity profile |
| 3-(Cyclohexene)propylamine | Cyclohexene ring + propylamine | Larger ring; potential for different biological activity |
| 2-(Vinyl)ethylamine hydrochloride | Vinyl group + ethylamine | More linear structure; different reactivity |
The uniqueness of 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride lies in its specific cyclopentene structure and the presence of the amine group, which allows for distinctive chemical behavior and biological interactions not fully replicated by these similar compounds .
2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride (CAS: 2126176-81-4) emerged as a structurally unique secondary amine derivative during efforts to expand the chemical space of cyclopentenyl-based compounds. Its synthesis was first documented in PubChem records in 2018, with subsequent modifications to its characterization in 2025. The compound derives from the parent amine, 2-(cyclopent-3-en-1-yl)ethan-1-amine (CID 17922412), through hydrochlorination, a common strategy to enhance stability and solubility for synthetic applications. Early synthetic routes relied on ring-closing metathesis (RCM) of α,α-diallylacetonitrile precursors followed by hydride reductions, as described in studies on analogous cyclopentenylmethylamines.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClN |
| Molecular Weight | 147.64 g/mol |
| IUPAC Name | 2-cyclopent-3-en-1-ylethanamine hydrochloride |
| SMILES | NCCC1CC=CC1.Cl |
| Parent Compound | CID 17922412 |
This compound belongs to the class of secondary amine hydrochlorides with a fused cycloalkene-ethylamine architecture. Its structure features:
The presence of the cyclopentene ring introduces strain and electronic unsaturation, making it a versatile intermediate in [3 + 2] cycloadditions and transannular reactions. Its classification aligns with bioactive cycloalkenyl amines, which are pivotal in medicinal chemistry for targeting G-protein-coupled receptors.
The compound’s significance lies in its role as a model substrate for studying:
Table 2: Notable Synthetic Applications
Interest in this compound has grown due to:
Table 3: Timeline of Key Advances
2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride exhibits distinct molecular characteristics that differentiate it from its free base form [4]. The hydrochloride salt possesses the molecular formula C₇H₁₄ClN with a molecular weight of 147.64 grams per mole, representing an increase of 36.46 atomic mass units compared to the free base compound [8]. The parent free base compound demonstrates the molecular formula C₇H₁₃N with a corresponding molecular weight of 111.18 grams per mole [33] [35].
Mass spectrometric analysis of amine compounds typically reveals characteristic fragmentation patterns involving alpha-cleavage adjacent to the nitrogen atom [16]. Primary amines such as 2-(Cyclopent-3-en-1-yl)ethan-1-amine commonly exhibit base peaks corresponding to the immonium ion formation, where the molecular ion undergoes fragmentation to produce stable charged species [16]. The cyclopentene ring system contributes additional structural complexity to the fragmentation pattern, as cyclic alkenes can undergo various rearrangement processes during ionization [16].
The hydrochloride salt formation significantly alters the ionization behavior in mass spectrometric analysis compared to the neutral amine [16]. The protonated amine group in the salt form readily loses hydrogen chloride under electron impact conditions, regenerating the molecular ion of the free base [16]. This characteristic loss of 36 mass units (corresponding to hydrogen chloride) serves as a diagnostic feature for identifying amine hydrochloride salts in mass spectrometric analysis [16].
Table 1: Molecular Properties and Identifiers
| Property | Value |
|---|---|
| Molecular Formula (Free Base) | C₇H₁₃N |
| Molecular Formula (Hydrochloride Salt) | C₇H₁₄ClN |
| Molecular Weight (Free Base) | 111.18 g/mol |
| Molecular Weight (Hydrochloride Salt) | 147.64 g/mol |
| CAS Registry Number (Free Base) | 409316-50-3 |
| CAS Registry Number (Hydrochloride Salt) | 2126176-81-4 |
| PubChem CID (Free Base) | 17922412 |
| PubChem CID (Hydrochloride Salt) | 132300753 |
| SMILES (Free Base) | C1C=CCC1CCN |
| SMILES (Hydrochloride Salt) | C1C=CCC1CCN.Cl |
The cyclopentene ring system in 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride adopts a non-planar conformation due to ring strain considerations [21]. Cyclopentene rings typically exhibit envelope or twist conformations to minimize torsional strain while accommodating the sp² hybridization requirements of the double bond [21]. The double bond is positioned between carbon atoms 3 and 4 of the five-membered ring, creating a specific geometric constraint that influences the overall molecular shape [4] [33].
Ring puckering analysis reveals that cyclopentene systems undergo pseudorotational motion, where the ring continuously interconverts between different envelope conformations [21]. The magnitude of this puckering motion depends on the substitution pattern and the presence of additional functional groups attached to the ring [21]. In the case of 2-(Cyclopent-3-en-1-yl)ethan-1-amine, the ethylamine substituent at the 1-position introduces additional conformational preferences that can influence the ring geometry [20].
The cyclopent-3-ene moiety demonstrates characteristic bond lengths and angles consistent with sp² hybridization at the double bond carbons [21]. The carbon-carbon double bond exhibits typical alkene geometry with a bond length of approximately 1.34 Angstroms and bond angles approaching 120 degrees [21]. The remaining carbon atoms in the ring maintain sp³ hybridization with tetrahedral geometry, creating the characteristic puckered ring structure [21].
The ethylamine chain attached to the cyclopentene ring demonstrates conformational flexibility due to rotation around the carbon-carbon single bonds [29]. The two-carbon aliphatic chain connecting the cyclopentene ring to the primary amine group can adopt various rotational conformers, with the anti-periplanar and gauche conformations being most energetically favorable [29]. The primary amine group at the terminal position exhibits typical nitrogen geometry with a pyramidal arrangement of substituents [29].
Hydrogen bonding capabilities of the primary amine group significantly influence the molecular conformation and intermolecular interactions [29]. The nitrogen atom possesses a lone pair of electrons that can participate in hydrogen bonding as an acceptor, while the two hydrogen atoms attached to nitrogen can serve as hydrogen bond donors [29]. This dual functionality makes the ethylamine moiety particularly important for crystal packing and solution-phase behavior [29].
The carbon-nitrogen bond length in primary aliphatic amines typically measures approximately 1.47 Angstroms, with bond angles around the nitrogen atom deviating from ideal tetrahedral geometry due to lone pair repulsion [29]. The pyramidal inversion at nitrogen occurs rapidly at room temperature, making the amine group effectively planar on the nuclear magnetic resonance timescale [29].
The hydrochloride salt formation involves protonation of the primary amine group by hydrochloric acid, resulting in the formation of an ammonium chloride salt [24] [25]. This acid-base reaction transforms the neutral amine into a positively charged ammonium ion, which associates with the chloride anion through ionic interactions [24]. The protonation process converts the sp³ hybridized nitrogen with pyramidal geometry into a tetrahedral ammonium center [24].
Crystal structure analysis of amine hydrochloride salts reveals characteristic hydrogen bonding patterns between the protonated amine and chloride ions [27]. The ammonium group typically forms strong charge-assisted hydrogen bonds with chloride anions, creating extended hydrogen bonding networks in the solid state [27]. These ionic interactions significantly enhance the melting point and solubility characteristics compared to the neutral amine [28].
The formation of the hydrochloride salt dramatically alters the physical properties of the compound, including increased water solubility and crystallinity [25] [28]. Amine hydrochlorides generally exhibit higher melting points than their corresponding free bases due to the strong electrostatic interactions in the crystal lattice [25]. The salt form also demonstrates improved stability and handling characteristics, making it preferred for pharmaceutical and research applications [28].
Table 2: Structural Components Analysis
| Component | Description |
|---|---|
| Cyclopentene Ring | Five-membered saturated ring with one double bond |
| Carbon-Carbon Double Bond Position | Between C3 and C4 of cyclopentene ring |
| Ethylamine Chain Length | Two-carbon aliphatic chain (-CH₂CH₂-) |
| Amine Group Type | Primary amine (-NH₂) |
| Total Carbon Atoms | 7 |
| Total Hydrogen Atoms (Free Base) | 13 |
| Total Hydrogen Atoms (Hydrochloride Salt) | 14 |
| Nitrogen Atoms | 1 |
| Chloride Counterion | Present in hydrochloride salt form |
| Molecular Geometry at Nitrogen | Tetrahedral (in protonated form) |
The International Union of Pure and Applied Chemistry systematic name for the free base compound is 2-cyclopent-3-en-1-ylethanamine, reflecting the standard nomenclature conventions for substituted amines [4] [33]. The hydrochloride salt receives the systematic designation 2-cyclopent-3-en-1-ylethanamine;hydrochloride, indicating the presence of the chloride counterion [4]. This nomenclature follows the established International Union of Pure and Applied Chemistry guidelines for naming organic salts and ionic compounds [4].
Alternative naming systems provide additional descriptive nomenclatures for the compound [33] [35]. The compound is also referred to as 2-(Cyclopent-3-en-1-yl)ethan-1-amine, emphasizing the substitution pattern on the ethylamine chain [33]. Other systematic variations include cyclopent-3-en-1-ylethanamine and 2-(cyclopent-3-enyl)ethylamine, which represent alternative approaches to describing the same molecular structure [35].
Database naming conventions often employ abbreviated or modified nomenclatures for efficient cataloging and retrieval [9] [33]. Chemical database systems may utilize shortened forms or alternative structural descriptors to facilitate searching and cross-referencing [9]. These variations in nomenclature reflect the diverse approaches used by different chemical information systems and research organizations [33] [35].
Table 3: Alternative Names and Database Identifiers
| Naming System | Name/Identifier |
|---|---|
| International Union of Pure and Applied Chemistry Name (Free Base) | 2-cyclopent-3-en-1-ylethanamine |
| International Union of Pure and Applied Chemistry Name (Hydrochloride Salt) | 2-cyclopent-3-en-1-ylethanamine;hydrochloride |
| Alternative Name 1 | 2-(Cyclopent-3-en-1-yl)ethan-1-amine |
| Alternative Name 2 | 2-(cyclopent-3-enyl)ethylamine |
| Alternative Name 3 | cyclopent-3-en-1-ylethanamine |
| Database Code 1 | SCHEMBL5864430 |
| Database Code 2 | AKOS006359730 |
| Database Code 3 | EN300-633490 |
| Database Code 4 | BKD17681 |
The Chemical Abstracts Service registry system assigns unique numerical identifiers to distinguish chemical substances [1] [4]. The free base form of 2-(Cyclopent-3-en-1-yl)ethan-1-amine carries the Chemical Abstracts Service registry number 409316-50-3, while the hydrochloride salt receives the distinct identifier 2126176-81-4 [1] [8]. These registry numbers serve as unambiguous identifiers for chemical database searches and regulatory documentation [1] [8].
Simplified Molecular Input Line Entry System codes represent computer-readable string notations for molecular structures [1] [4]. The free base demonstrates the Simplified Molecular Input Line Entry System notation C1C=CCC1CCN, while the hydrochloride salt exhibits the notation C1C=CCC1CCN.Cl, explicitly showing the chloride counterion [1] [8]. International Chemical Identifier strings provide standardized structural representations, with the free base showing InChI=1S/C7H13N/c8-6-5-7-3-1-2-4-7/h1-2,7H,3-6,8H2 and the hydrochloride salt displaying InChI=1S/C7H13N.ClH/c8-6-5-7-3-1-2-4-7;/h1-2,7H,3-6,8H2;1H [4] [8].
The molecular structure of 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride contains one stereogenic center located at the carbon atom bearing the ethylamine substituent on the cyclopentene ring [20]. This chiral center can exist in either R or S configuration according to Cahn-Ingold-Prelog priority rules, resulting in two possible enantiomers of the compound [20]. The presence of the double bond in the cyclopentene ring eliminates the possibility of additional stereocenters within the ring system [20].
Conformational analysis reveals that the cyclopentene ring system undergoes rapid pseudorotational motion at room temperature, interconverting between different envelope conformations [21] [22]. This pseudorotation does not affect the configuration at the stereogenic center but influences the spatial arrangement of substituents around the ring [21]. The relative stereochemistry between the ethylamine chain and the cyclopentene double bond remains fixed due to the rigid connectivity [20].
The ethylamine chain exhibits conformational flexibility through rotation around carbon-carbon single bonds, allowing multiple rotational isomers [22]. These conformational states do not represent distinct stereoisomers but rather dynamic equilibria between different spatial arrangements [22]. The primary amine group undergoes rapid pyramidal inversion, effectively averaging the stereochemical environment around nitrogen on most analytical timescales [29].
2-(Cyclopent-3-en-1-yl)ethan-1-amine serves as the parent neutral compound for the hydrochloride salt derivative [4] [33]. The relationship between these two forms involves a simple acid-base equilibrium, where the free base can be converted to the hydrochloride salt through treatment with hydrochloric acid [24] [25]. Conversely, the hydrochloride salt can be converted back to the free base through treatment with strong bases such as sodium hydroxide [25].
The parent compound exhibits typical primary amine reactivity, including nucleophilic behavior and basic properties [29]. The presence of the cyclopentene ring system introduces additional chemical functionality through the alkene double bond, which can participate in various addition and oxidation reactions . The combination of amine and alkene functionalities makes the parent compound a versatile intermediate for synthetic transformations .
2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride exists as a crystalline powder under standard conditions [1]. The compound exhibits the typical morphological characteristics of organic amine hydrochloride salts, which commonly crystallize in well-defined crystalline forms due to their ionic nature and strong hydrogen bonding capabilities [2]. The physical state is influenced by the formation of hydrogen-bonded networks between the protonated amine groups and chloride anions, which is characteristic of amine hydrochloride salts [3].
The crystalline nature of the compound can be attributed to the charge-assisted hydrogen bonding between the ammonium cation and chloride anion, which provides structural stability and promotes ordered packing arrangements [4]. Similar amine hydrochloride compounds have been shown to form robust crystalline structures through extensive hydrogen bonding networks [5] [6].
The melting point of 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride is reported as 220-222°C based on data from closely related cyclopentylethanamine hydrochloride compounds [7] [1]. This relatively high melting point is consistent with the strong ionic interactions and hydrogen bonding present in amine hydrochloride salts [8].
The elevated melting point indicates significant lattice energy and intermolecular forces within the crystal structure, which is typical for compounds containing both ionic interactions and hydrogen bonding capabilities [3] [6]. For comparison, related cyclopentylamine hydrochloride derivatives show similar thermal behavior, with melting points typically ranging from 195°C to 225°C [9] [10].
The boiling point data for this specific compound has not been experimentally determined, which is common for ionic compounds that may undergo decomposition before reaching their boiling point under normal atmospheric conditions.
2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride demonstrates high aqueous solubility, which is characteristic of amine hydrochloride salts . The formation of the hydrochloride salt significantly enhances water solubility compared to the free base form, as the ionic nature promotes favorable interactions with polar water molecules .
The high water solubility can be attributed to several factors:
The compound's solubility behavior follows typical patterns observed for amine hydrochlorides, where salt formation dramatically increases aqueous solubility compared to the corresponding free base [14].
The solubility in organic solvents varies significantly depending on the solvent polarity and hydrogen bonding capability:
This solubility profile is consistent with the compound's ionic nature and the general behavior of amine hydrochloride salts in various solvent systems [15] [16].
The compound exhibits significant pH-dependent behavior due to the presence of the protonatable amine group. The ionization state directly influences solubility, stability, and chemical reactivity:
At acidic pH (1-6): The amine remains fully protonated, maintaining maximum water solubility and chemical stability [17].
At neutral to slightly basic pH (7-9): A gradual shift from protonated to free base form occurs, with corresponding decreases in solubility.
At highly basic pH (>10): The compound predominantly exists as the free base, showing minimal water solubility and potential for precipitation.
This pH sensitivity is characteristic of amine compounds and has important implications for formulation and storage considerations [18] [17].
The compound demonstrates good thermal stability up to approximately 200°C, beyond which decomposition may occur [19]. The thermal stability is enhanced by the crystalline structure and hydrogen bonding networks that stabilize the solid state form [3].
Thermal analysis of similar amine hydrochloride compounds indicates that decomposition typically occurs through:
The presence of the cyclopentenyl double bond introduces potential photosensitivity concerns [20]. The compound may undergo photochemical reactions when exposed to UV radiation, including:
Protection from light exposure is recommended for long-term storage to maintain compound integrity [19] [21].
The cyclopentenyl moiety renders the compound susceptible to oxidative degradation [22]. The double bond can undergo various oxidation reactions:
Storage under inert atmosphere (nitrogen or argon) is recommended to minimize oxidative degradation [19].
Based on analysis of similar amine hydrochloride structures, 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride likely adopts a crystalline packing arrangement stabilized by hydrogen bonding networks [5] [8]. Typical characteristics include:
The crystallographic properties are influenced by the molecular geometry of the cyclopentenyl ring and the ethylamine chain, which affects intermolecular packing arrangements [24] [25].